molecular formula C22H18ClN3S B11188171 3-(2-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

3-(2-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11188171
M. Wt: 391.9 g/mol
InChI Key: AXJTVXZOCZHQFM-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is a synthetic organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by its complex structure, which includes a triazole ring substituted with various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Substitution Reactions: The aromatic groups are introduced through nucleophilic substitution reactions. For instance, the 2-chlorophenyl group can be added using 2-chlorobenzyl chloride in the presence of a base.

    Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with a thiol compound, such as 2-methylbenzenethiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles like amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, alkoxides.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Aromatics: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its biological activity, making this compound a candidate for drug development.

    Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and molecular pathways in biological systems.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the aromatic groups may interact with cellular membranes, affecting their function and integrity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    3-(2-Chlorophenyl)-4-phenyl-1,2,4-triazole: A similar compound with fewer substituents, used in antifungal research.

    5-(2-Methylphenyl)-4-phenyl-1,2,4-triazole: Another analog with potential biological activity.

Uniqueness

3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is unique due to the presence of both chlorophenyl and methylphenyl groups, which enhance its chemical reactivity and biological activity

Properties

Molecular Formula

C22H18ClN3S

Molecular Weight

391.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H18ClN3S/c1-16-9-5-6-10-17(16)15-27-22-25-24-21(19-13-7-8-14-20(19)23)26(22)18-11-3-2-4-12-18/h2-14H,15H2,1H3

InChI Key

AXJTVXZOCZHQFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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